Cas no 39011-92-2 (Specnuezhenide)

Specnuezhenide structure
Produktname:Specnuezhenide
Specnuezhenide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- nuezhenide
- Specnuezhenide
- beta-D-Glucopyranoside, 2-(4-hydroxyphenyl)ethyl, 6-(3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate), trans-
- Specnuezhenide
- [ "" ]
- Methyl (4S,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)eth
- CID 131801374
- Neuzhenide
- Nuezhenide2-(4-Hydroxyphenyl)ethyl-6-(3-ethylidene-2-(beta-D-glucopyranosyloxyl)-3,4-dihydro-5-(Methoxycarbonyl)-2H-pyran-4-acetate)-beta-D-glucopyranosidebeta-D-Glucopyranoside,2-(4-hydroxyphenyl)ethyl,6-(3-ethylidene-2-(beta-D-glucopyrano
- Nuzhenide
- Specnuezhenide(Nuezhenide)
- Specnuezhenide, 98%, from Ligustrum lucidum W.T.Aiton
- 2-(4-hydroxyphenyl)ethyl 6-O-{[(2S,3E)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetyl}-beta-D-glucopyranoside
- β-D-Glucopyranoside, 2-(4-hydroxyphenyl)ethyl, 6-[(2S,3E,4S)-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate]
- (8E)-Nuezhenide
- CHEBI:183956
- DTXSID501346301
- MFCD20274720
- (2S,4S,E)-Methyl3-ethylidene-4-(2-oxo-2-(((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)ethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate
- HY-N0665
- Q-100967
- BS-17181
- methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- CHEMBL4781403
- CS-0009700
- 39011-92-2
- Methyl (2S,4S,Z)-3-ethylidene-4-(2-oxo-2-(((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)ethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate
- (2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)ethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate
- AKOS030573636
- CHEMBL1076818
- AKOS032948815
- s9473
- CHEBI:197418
- methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- 2-(4-Hydroxyphenyl)ethyl-6-(3-ethylidene-2-(beta-D-glucopyranosyloxyl)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate)-beta-D-glucopyranoside
- FT-0689379
- A924545
- AKOS037514848
- LS-15316
- Nucenide
- SCHEMBL26562034
-
- MDL: MFCD20274720
- Inchi: 1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1
- InChI-Schlüssel: STKUCSFEBXPTAY-RDXZJVGFSA-N
- Lächelt: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])O[C@@]1([H])/C(=C(/[H])\C([H])([H])[H])/C([H])(C(C(=O)OC([H])([H])[H])=C([H])O1)C([H])([H])C(=O)OC([H])([H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])O[H])O1)O[H])O[H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 686.2422g/mol
- Oberflächenladung: 0
- XLogP3: -2.2
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Anzahl drehbarer Bindungen: 14
- Monoisotopenmasse: 686.2422g/mol
- Monoisotopenmasse: 686.2422g/mol
- Topologische Polaroberfläche: 261Ų
- Schwere Atomanzahl: 48
- Komplexität: 1120
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 686.7
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.53
- Schmelzpunkt: No data available
- Siedepunkt: 893.8℃/760mmHg
- Flammpunkt: 282.0±27.8 °C
- Löslichkeit: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
- PSA: 260.59000
- LogP: -2.51560
- pka: 9.98±0.15(Predicted)
- Dampfdruck: No data available
Specnuezhenide Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: 24/25
- Lagerzustand:Sealed in dry,2-8°C
Specnuezhenide Zolldaten
- HS-CODE:29389090
Specnuezhenide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD689611-5mg |
(2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)ethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate |
39011-92-2 | 97% | 5mg |
¥378.0 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32065-10mg |
Nuezhenide |
39011-92-2 | 97% | 10mg |
¥756.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32065-25mg |
Nuezhenide |
39011-92-2 | 97% | 25mg |
¥1360.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1055355-10mg |
nuezhenide |
39011-92-2 | 97% | 10mg |
$150 | 2024-06-06 | |
eNovation Chemicals LLC | Y1055355-25mg |
nuezhenide |
39011-92-2 | 97% | 25mg |
$200 | 2024-06-06 | |
TargetMol Chemicals | T3803-10 mg |
Specnuezhenide |
39011-92-2 | 99.12% | 10mg |
¥ 2,127 | 2023-07-10 | |
Ambeed | A904680-100mg |
(2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)ethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate |
39011-92-2 | 97% | 100mg |
$230.00 | 2022-03-29 | |
ChemScence | CS-0009700-25mg |
Specnuezhenide |
39011-92-2 | 98.55% | 25mg |
$380.0 | 2022-04-27 | |
TRC | S212985-5mg |
Specnuezhenide |
39011-92-2 | 5mg |
$ 330.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD689611-25mg |
(2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)ethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate |
39011-92-2 | 97% | 25mg |
¥1288.0 | 2024-04-18 |
Specnuezhenide Verwandte Literatur
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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